N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide
Description
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]quinazoline core substituted with a methyl group at position 2 and a furan-2-carboxamide moiety at position 5.
Properties
IUPAC Name |
N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-10-7-15-17-9-11-8-12(4-5-13(11)20(15)19-10)18-16(21)14-3-2-6-22-14/h2-3,6-7,9,12H,4-5,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVTVSUODSULGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CC(CC3)NC(=O)C4=CC=CO4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazoloquinazoline core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The furan carboxamide moiety is then introduced via amide bond formation, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity has led to investigations into its effects on cellular processes and its use as a tool for probing biological pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: Its diverse chemical reactivity and potential biological activity make it a candidate for use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Further research is needed to elucidate the precise molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one ()
- Core Structure : Pyrazolo[1,5-a]quinazolin-6-one.
- Substituents : 4-Chlorophenyl at position 2.
- Key Properties: Application: Uranium (VI) extraction via chelation, attributed to the azo group and electron-withdrawing chlorine .
2-Amino-3-(4-bromophenylazo)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one ()
- Core Structure : Pyrazolo[1,5-a]quinazolin-6-one.
- Substituents: Bromophenylazo and amino groups.
- Key Properties :
Pyrazolo[3,4-b]pyridine Derivatives
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide (7f, )
- Core Structure : Pyrazolo[3,4-b]pyridine.
- Substituents : Methyl groups at positions 4 and 6; furan-2-carboxamide at position 3.
- Key Properties: Molecular Weight: 256 g/mol. Spectral Data: IR (C=O at 1650 cm⁻¹), NMR (δ 2.40 ppm for CH3) .
Quinazoline-Based Kinase Inhibitors
(S,E)-N-(4-((3-Chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-2-(furan-2-ylmethylene)hydrazine carboxamide (10a, )
- Core Structure : Quinazoline.
- Substituents: Furan-2-ylmethylene hydrazine carboxamide, tetrahydrofuran-3-yloxy, and chlorofluorophenylamino groups.
- Key Properties :
Carbazole Derivatives
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b, )
- Core Structure : Carbazole.
- Substituents : Nitro, methoxy, and fluorophenyl groups.
- Key Properties: Molecular Weight: 364 g/mol (ESI+). Spectral Data: NMR (δ 3.80 ppm for OCH3), IR (1578 cm⁻¹ for nitro) .
Key Insights
Structural Rigidity : The pyrazoloquinazoline core likely offers superior thermal and chemical stability compared to carbazoles and pyrazolopyridines .
Functional Groups : The furan carboxamide in the target compound may enhance bioactivity through hydrogen bonding, similar to hydrazine carboxamides in kinase inhibitors .
Biological Activity
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex heterocyclic structure characterized by a pyrazoloquinazoline moiety. Its molecular formula is with a molecular weight of approximately 338.37 g/mol. The presence of multiple nitrogen atoms in the heterocyclic rings contributes to its reactivity and potential biological interactions.
Synthesis
The synthesis of N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide typically involves multi-component reactions. A common method includes the reaction of specific hydrazone derivatives under controlled conditions to yield the desired product. The synthesis pathway is crucial for obtaining high yields and purity levels necessary for biological testing.
Biological Activity
Research indicates that compounds similar to N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide exhibit various biological activities:
1. Anticancer Activity
Studies have shown that pyrazoloquinazoline derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest.
2. Antimicrobial Properties
N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest it may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
3. Neuroprotective Effects
Emerging research indicates that certain pyrazoloquinazolines may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases.
The mechanism through which N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}furan-2-carboxamide exerts its biological effects is hypothesized to involve:
- Interaction with Protein Targets : The compound may bind to specific proteins involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : It could inhibit enzymes critical for cancer cell survival or microbial growth.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant anticancer activity in breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study C | Observed neuroprotective effects in an animal model of Parkinson's disease with reduced neuroinflammation markers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
